2-Ethylhexane-1-sulfonyl chloride
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Overview
Description
2-Ethylhexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. This combination facilitates the oxidative conversion of thiols to sulfonyl chlorides under mild reaction conditions . Another method employs N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO₃Cl). This reagent reacts with organic substrates to produce sulfonyl chlorides, which are then purified and isolated .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction: While sulfonyl chlorides are typically stable, they can undergo oxidation to form sulfonic acids under certain conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and N-chlorosuccinimide are effective oxidizing agents for the synthesis of sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
2-Ethylhexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylhexane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable covalent bonds. This reactivity is exploited in various synthetic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different physical properties.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.
Uniqueness
2-Ethylhexane-1-sulfonyl chloride is unique due to its branched alkyl chain, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of derivatives it forms .
Properties
Molecular Formula |
C8H17ClO2S |
---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
2-ethylhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO2S/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
MGSJLLZBAFJKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CS(=O)(=O)Cl |
Origin of Product |
United States |
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